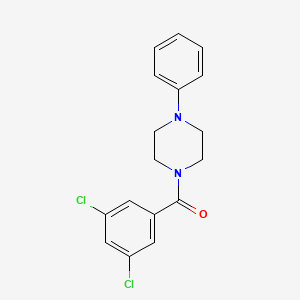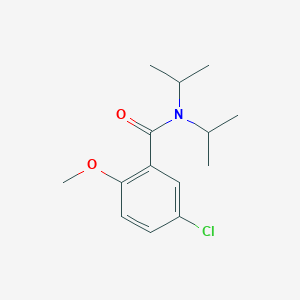
(3,5-DICHLOROPHENYL)(4-PHENYLPIPERAZINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dichlorophenyl)(4-phenylpiperazino)methanone is a chemical compound with the molecular formula C14H18Cl2N2O It is characterized by the presence of a dichlorophenyl group and a phenylpiperazino group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)(4-phenylpiperazino)methanone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dichlorophenyl)(4-phenylpiperazino)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3,5-Dichlorophenyl)(4-phenylpiperazino)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (3,5-dichlorophenyl)(4-phenylpiperazino)methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dichlorophenyl)(4-ethyl-1-piperazinyl)methanone
- (3,5-Dichlorophenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone
- (3,5-Dichlorophenyl)(4-(1-methylethyl)-1-piperazinyl)methanone
Uniqueness
Compared to similar compounds, (3,5-dichlorophenyl)(4-phenylpiperazino)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity in substitution reactions, while the phenylpiperazino group contributes to its potential biological activity. This combination makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c18-14-10-13(11-15(19)12-14)17(22)21-8-6-20(7-9-21)16-4-2-1-3-5-16/h1-5,10-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEHZHQDKBIAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5814135.png)
![3-METHOXY-5-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE](/img/structure/B5814140.png)

![N'-[(2-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5814149.png)
![3-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5814153.png)
![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-cyclopentylpropanoate](/img/structure/B5814157.png)
![2-{[4-benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5814160.png)
![{4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5814168.png)

![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B5814178.png)
![2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acrylic acid](/img/structure/B5814227.png)
![3-(2,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5814233.png)
